molecular formula C8H9N5O2S B10970025 1-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-nitro-1H-pyrazole

1-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-nitro-1H-pyrazole

Cat. No.: B10970025
M. Wt: 239.26 g/mol
InChI Key: MGGRZMLPVLRHHR-UHFFFAOYSA-N
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Description

1-METHYL-1H-IMIDAZOL-2-YL [(4-NITRO-1H-PYRAZOL-1-YL)METHYL] SULFIDE is a complex organic compound that features both imidazole and pyrazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and various industrial applications. The presence of a nitro group and a sulfide linkage further enhances its chemical reactivity and potential utility in diverse fields.

Preparation Methods

The synthesis of 1-METHYL-1H-IMIDAZOL-2-YL [(4-NITRO-1H-PYRAZOL-1-YL)METHYL] SULFIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-METHYL-1H-IMIDAZOL-2-YL [(4-NITRO-1H-PYRAZOL-1-YL)METHYL] SULFIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like thiols and amines. Major products formed from these reactions include amino derivatives, substituted sulfides, and cyclized heterocycles.

Comparison with Similar Compounds

1-METHYL-1H-IMIDAZOL-2-YL [(4-NITRO-1H-PYRAZOL-1-YL)METHYL] SULFIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H9N5O2S

Molecular Weight

239.26 g/mol

IUPAC Name

1-methyl-2-[(4-nitropyrazol-1-yl)methylsulfanyl]imidazole

InChI

InChI=1S/C8H9N5O2S/c1-11-3-2-9-8(11)16-6-12-5-7(4-10-12)13(14)15/h2-5H,6H2,1H3

InChI Key

MGGRZMLPVLRHHR-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SCN2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

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